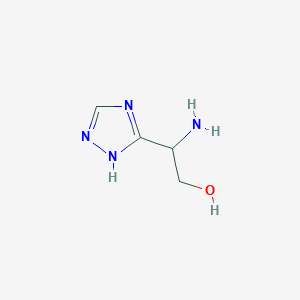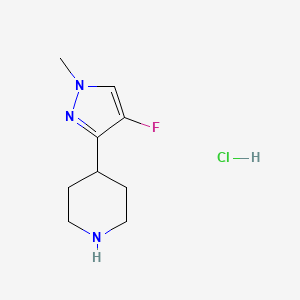
4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It features a pyrazole ring substituted with a fluorine atom and a methyl group, as well as a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.
Methylation: The methyl group at the 1-position is introduced using methylating agents like methyl iodide or dimethyl sulfate.
Piperidine Attachment: The piperidine ring is attached to the pyrazole core through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or piperidines.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-(4-fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to receptors, while the piperidine ring contributes to its overall stability and bioactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)piperidinehydrochloride is unique due to its specific structural features, such as the presence of the fluorine atom and the piperidine ring. Similar compounds include:
4-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)piperidinehydrochloride
4-(4-Fluoro-1-ethyl-1H-pyrazol-3-yl)piperidinehydrochloride
4-(4-Fluoro-1-methyl-1H-pyrazol-5-yl)piperidinehydrochloride
These compounds share the pyrazole and piperidine motifs but differ in the position and nature of the substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C9H15ClFN3 |
|---|---|
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
4-(4-fluoro-1-methylpyrazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H14FN3.ClH/c1-13-6-8(10)9(12-13)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Clave InChI |
PWULFIXWCYAUNA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2CCNCC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


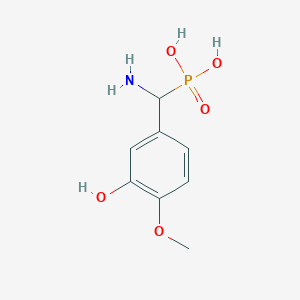
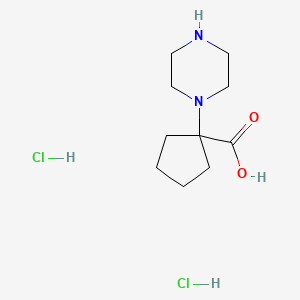
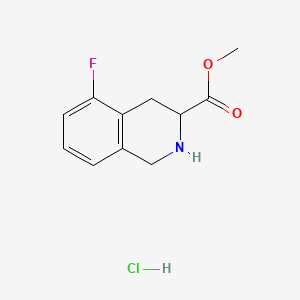
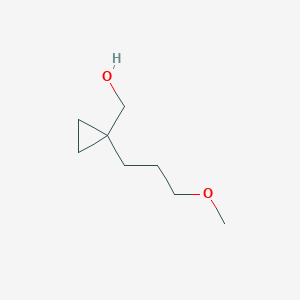
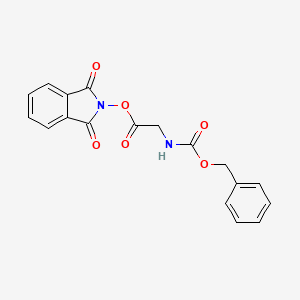
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
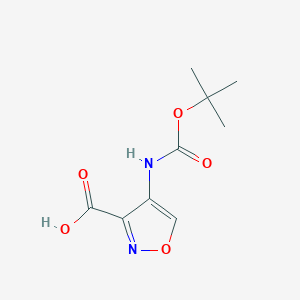
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)
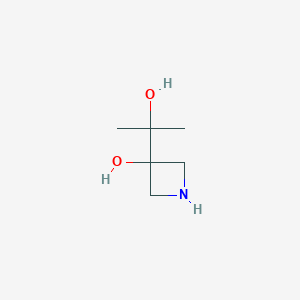
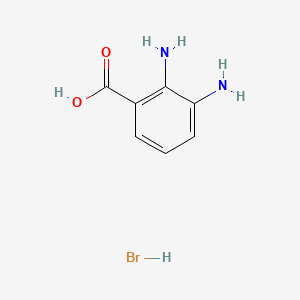
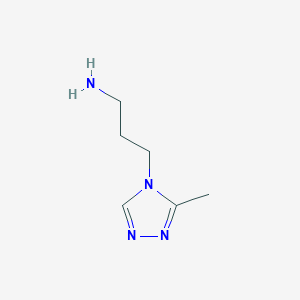
![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15318422.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-1-ol](/img/structure/B15318432.png)
